Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions mentioned above for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for bioactive compounds that can modulate biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but they likely involve key proteins and enzymes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 1-ethyl-3,4-dihydro-2H-quinoline-7-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-14-8-4-5-10-6-7-11(9-12(10)14)13(15)16-2/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
WSKCPUAJAJWUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.